molecular formula C11H10Cl2N2O3 B2928919 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937630-31-4

3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B2928919
CAS No.: 937630-31-4
M. Wt: 289.11
InChI Key: GSKBQRMMSODBPX-UHFFFAOYSA-N
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Description

Introduction to 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Structural and Functional Context in 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, distinguished by its high thermodynamic stability and capacity for diverse substitution patterns. In this compound, the core structure is functionalized at positions 3 and 5:

  • Position 3 : A 3-chloro-4,5-dimethoxyphenyl group introduces steric bulk and electronic modulation. The chlorine atom at the meta position enhances lipophilicity, while the ortho- and para-methoxy groups contribute to π-stacking interactions.
  • Position 5 : A chloromethyl (-CH2Cl) group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling further derivatization.
Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C₁₁H₁₀Cl₂N₂O₃
Molecular Weight 289.12 g/mol
Crystallographic System Triclinic, Space Group P1
Density 1.473 Mg/m³

Properties

IUPAC Name

3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c1-16-8-4-6(3-7(13)10(8)17-2)11-14-9(5-12)18-15-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBQRMMSODBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NOC(=N2)CCl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937630-31-4
Record name 3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: . The oxadiazole ring is then formed through cyclization reactions. Common reagents used in these processes include chlorinating agents, methylation reagents, and cyclization catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and cellular processes due to its reactive nature.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases.

Industry: In industry, it is utilized in the production of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2)

  • Structural Differences : Replaces the 3-chloro-4,5-dimethoxyphenyl group with a 4-bromophenyl substituent.
  • Physicochemical Properties :
    • Bromine’s larger atomic radius and polarizability may increase lipophilicity compared to chlorine.
    • The absence of methoxy groups reduces steric hindrance and electron-donating effects.

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7)

  • Structural Differences : Substitutes the 3-chloro-4,5-dimethoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety.
  • Functional Impact :
    • The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the oxadiazole ring.
    • Increased metabolic stability due to fluorine’s resistance to oxidation.
  • Applications : Commonly used in agrochemicals and pharmaceuticals for its resistance to enzymatic degradation .

3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

  • Structural Differences : Features a 2,3-dichlorophenyl group instead of the dimethoxy-substituted phenyl ring.
  • Enhanced halogen bonding capacity, which may influence crystal packing or intermolecular interactions in materials science .

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

  • Structural Differences : Retains a chloromethyl group but replaces the 3-chloro-4,5-dimethoxyphenyl with a 4-methoxyphenyl group.
  • Electronic Effects :
    • The methoxy group at the para position provides electron-donating resonance effects, reducing the electrophilicity of the oxadiazole ring compared to the target compound.
    • Simplified substitution pattern may improve synthetic accessibility but reduce biological target specificity .

Comparative Data Table

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties Applications/Notes
Target Compound 3-Chloro-4,5-dimethoxyphenyl Chloromethyl High steric hindrance, dual electron-withdrawing effects Potential lead in drug discovery
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl Chloromethyl Increased lipophilicity, moderate reactivity Intermediate in halogenated heterocycles
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl Chloromethyl Enhanced metabolic stability, strong electrophilicity Agrochemicals, fluorinated APIs
3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole 2,3-Dichlorophenyl Chloromethyl High halogen bonding potential, steric bulk Materials science, crystal engineering
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 4-Methoxyphenyl Chloromethyl Electron-donating effects, reduced complexity Synthetic intermediates

Research Findings and Implications

  • Synthetic Challenges: The dimethoxy and chloro substituents on the phenyl ring may complicate purification and scalability compared to mono-substituted derivatives .

Biological Activity

3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS No. 937630-31-4) is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₀Cl₂N₂O₃
  • Molecular Weight : 289.11 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro assays focusing on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was tested against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. It demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF-715.63
A5490.12 - 2.78
A375Similar to Tamoxifen

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells . Molecular docking studies suggest strong hydrophobic interactions between the compound and estrogen receptors, indicating a possible pathway for its action similar to that of Tamoxifen .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluating a series of oxadiazole derivatives found that compounds with similar structural motifs showed significant inhibitory effects on cancer cell proliferation. The findings suggest that structural modifications can enhance biological activity and selectivity against specific cancer types .
  • Structure-Activity Relationship (SAR) : Research indicates that halogen substitutions on the phenyl ring significantly influence the biological activity of oxadiazole derivatives. For example, compounds with electron-donating groups exhibited improved antiproliferative activities compared to those with electron-withdrawing groups .

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